molecular formula C24H24FNO3S B2683422 N,N-dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide CAS No. 941987-67-3

N,N-dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide

Cat. No.: B2683422
CAS No.: 941987-67-3
M. Wt: 425.52
InChI Key: MVAOQUAYHSFHCP-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide (CAS 941987-67-3) is a synthetic compound of interest in organic and medicinal chemistry research. Its structure, featuring a fluorobenzenesulfonyl group and a dibenzylamide moiety, suggests potential utility in diverse research applications. The dibenzyl (N,N-dibenzyl) protective group is a critical tool in synthetic chemistry, particularly in the stereoselective synthesis of complex molecules. For instance, the dibenzyl group has been demonstrated to be essential for achieving high yields and stereoselectivity in the Mitsunobu reaction-based synthesis of β-lactam-containing pseudopeptides, which are core structures in antibiotics like the nocardicins . Furthermore, sulfonamide derivatives are extensively investigated for their pharmacological properties. Research on structurally related sulfonamides has shown promising analgesic and antiallodynic effects in murine models, with mechanisms potentially involving serotonergic and opioidergic pathways . Another fluorinated sulfonamide, FK960, has been studied as a putative antidementia drug, showing the ability to increase regional cerebral blood flow and glucose metabolism in primate models . This compound is provided "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N,N-dibenzyl-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO3S/c25-22-13-15-23(16-14-22)30(28,29)17-7-12-24(27)26(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAOQUAYHSFHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide typically involves the following steps:

    Formation of the butanamide backbone: This can be achieved through the reaction of butanoic acid with an amine, such as dibenzylamine, under dehydrating conditions.

    Introduction of the 4-fluorobenzenesulfonyl group: This step involves the reaction of the intermediate product with 4-fluorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N,N-dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Molecular Properties of N,N-Dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₂₅H₂₅FNO₃S 439.54 Dibenzylamine, fluorobenzenesulfonyl High lipophilicity, potential sulfonamide-like bioactivity
N-(4-Fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxoquinazolinyl]butanamide C₂₃H₂₀FN₃O₄ 421.43 Fluorobenzyl, dioxoquinazolinyl Heterocyclic core may enhance PDE5 inhibition
N,N-Dibenzyl-4-(4-chloro-5-methyl-3-nitro-pyrazol-1-yl)butanamide C₂₂H₂₃ClN₄O₃ 426.90 Chloropyrazole, nitro group Electron-withdrawing substituents; screening candidate
5-(4-(4-Fluorophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole C₂₀H₁₃F₂N₃O₂S 409.40 Triazole, fluorophenylsulfonyl Tautomeric stability (thione form)

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • All sulfonyl-containing compounds exhibit S=O stretches (~1240–1255 cm⁻¹). The absence of S-H bands (~2500–2600 cm⁻¹) in triazoles confirms thione tautomerism .
    • Amide C=O stretches (~1660–1680 cm⁻¹) distinguish butanamide derivatives from triazoles lacking carbonyl groups .
  • NMR : Benzyl and fluorophenyl proton environments are consistent across dibenzyl-substituted compounds, but side-chain protons vary with substituents (e.g., pyrazole vs. sulfonyl groups) .

Biological Activity

N,N-dibenzyl-4-(4-fluorobenzenesulfonyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 941987-67-3
  • Molecular Formula : C24H24FNO3S
  • Molecular Weight : 425.5157 g/mol
  • SMILES Notation : Fc1ccc(cc1)S(=O)(=O)CCCC(=O)N(Cc1ccccc1)Cc1ccccc1

The biological activity of this compound primarily involves its interaction with various signaling pathways associated with inflammation and cancer. The compound is hypothesized to inhibit pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are critical in mediating inflammatory responses.

Inhibition of Inflammatory Cytokines

Research indicates that compounds similar to this compound can significantly reduce the expression levels of inflammatory cytokines in vitro and in vivo. For instance, studies have demonstrated that certain derivatives exhibit potent inhibition of IL-1β and IL-6 mRNA expression when exposed to lipopolysaccharide (LPS)-induced inflammation models .

Study on Anti-inflammatory Effects

A notable study evaluated the anti-inflammatory effects of several compounds related to this compound. The results showed:

  • Compounds Tested : Various derivatives including 5f and 4d.
  • Methodology : In vitro assays using human liver hepatocytes (AML-12 cells).
  • Results :
    • Significant reduction in mRNA levels of IL-1β, IL-6, and TNF-α.
    • Decreased phosphorylation of STAT3 and NF-kB pathways, indicating a suppression of inflammatory signaling .
CompoundIL-1β Inhibition (%)IL-6 Inhibition (%)TNF-α Inhibition (%)
5f706560
4d757065

Anti-cancer Activity

In addition to its anti-inflammatory properties, this compound has shown promise in cancer research:

  • Mechanism : The compound may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell migration.
  • Findings : Preliminary studies indicate that it can significantly reduce tumor cell viability in murine models .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. These studies suggest:

  • Minimal hepatotoxicity at therapeutic doses.
  • No significant increase in liver enzymes (ALT and AST) compared to control groups treated with LPS alone .

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